molecular formula C20H24O4 B12632716 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate CAS No. 921599-17-9

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate

Katalognummer: B12632716
CAS-Nummer: 921599-17-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: PRZKLGDRZKAFJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a hexyloxy group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-Hydroxy-3-methylphenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-3-methylphenyl 4-(hexyloxy)benzoate.

    Reduction: Formation of 4-hydroxy-3-methylphenyl 4-(hexyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and cellular signaling pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Hydroxy-3-methylbenzoic acid: Lacks the hexyloxy group.

    4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness

4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is unique due to the presence of both a hydroxy group and a hexyloxy group on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Eigenschaften

CAS-Nummer

921599-17-9

Molekularformel

C20H24O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

(4-hydroxy-3-methylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C20H24O4/c1-3-4-5-6-13-23-17-9-7-16(8-10-17)20(22)24-18-11-12-19(21)15(2)14-18/h7-12,14,21H,3-6,13H2,1-2H3

InChI-Schlüssel

PRZKLGDRZKAFJP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.